2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
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Overview
Description
2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic compound that features a piperidine ring substituted with a 3-fluorobenzoyl group and a pyrimidine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 3-fluorobenzoyl chloride with piperidine under basic conditions to form 1-(3-fluorobenzoyl)piperidine.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with suitable reagents.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the 3-fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated benzoyl groups with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the fluorobenzoyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzoyl)piperidine: Similar in structure but lacks the pyrimidine ring.
4,6-dimethylpyrimidine: Contains the pyrimidine ring but lacks the piperidine moiety.
2-{[1-(benzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine: Similar but without the fluorine atom on the benzoyl group.
Uniqueness
2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is unique due to the combination of a fluorinated benzoyl group and a piperidine ring linked to a dimethylpyrimidine moiety. This unique structure may confer specific biological activities and binding properties not seen in similar compounds.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYAMNNNLWBOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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